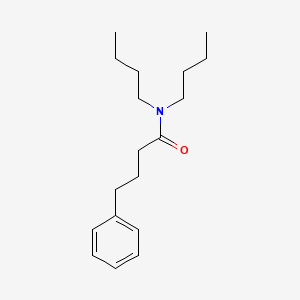
N,N-Dibutyl-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-4-phenylbutanamide is an organic compound with the molecular formula C18H29NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Safety measures are also implemented to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-phenylbutanamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 4-phenylbutanoic acid and dibutylamine.
Reduction: Corresponding amine.
Substitution: Depending on the nucleophile, different substituted amides or other derivatives.
Scientific Research Applications
N,N-Dibutyl-4-phenylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-phenylbutanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutyl-4-methoxybutanamide: Contains a methoxy group on the butanamide chain.
N,N-Dibutyl-4-chlorobutanamide: Contains a chlorine atom on the butanamide chain.
Uniqueness
N,N-Dibutyl-4-phenylbutanamide is unique due to its specific combination of a phenyl group and dibutylamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
61123-41-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-3-5-15-19(16-6-4-2)18(20)14-10-13-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |
InChI Key |
SVBQQMIRZIQXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















